molecular formula C11H15NO B1634111 N-Benzylmethylamino-acetone

N-Benzylmethylamino-acetone

Cat. No.: B1634111
M. Wt: 177.24 g/mol
InChI Key: BKBKJBOVLPZZIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Benzylmethylamino-acetone serves as a valuable building block in organic synthesis. lookchem.com Its structure is particularly useful for constructing a variety of organic compounds, including those with potential applications in pharmaceuticals. lookchem.com The synthesis of this compound itself can be achieved through several routes. One notable high-yield method involves the nucleophilic substitution reaction between N-benzyl-methyl-amine and chloroacetone (B47974). lookchem.com This reaction, typically conducted in acetonitrile (B52724) with a non-nucleophilic base such as N-ethyl-N,N-diisopropylamine, proceeds efficiently over several hours at temperatures ranging from 16 to 30 °C, achieving yields of up to 95%. lookchem.com

Table 1: Physicochemical Properties of this compound This interactive table summarizes key properties of the compound. lookchem.comchemeo.com

Property Value
CAS Number 23982-57-2
Molecular Formula C₁₁H₁₅NO
Molecular Weight 177.24 g/mol
LogP 1.707

| Polar Surface Area | 20.31 Ų |

The synthetic utility of this compound extends to its role in more advanced chemical transformations, where its bifunctional nature can be exploited. The presence of both a ketone and a tertiary amine allows for selective and sequential reactions to build molecular complexity.

One significant transformation involves the conversion of the ketone moiety into a silyl (B83357) enol ether. For example, this compound is a documented precursor for the synthesis of compounds such as Benzyl-methyl-(2-triethylsilanyloxy-allyl)-amine. lookchem.com This type of transformation is a cornerstone of modern organic synthesis, as silyl enol ethers are key intermediates for controlled carbon-carbon bond formation through reactions like aldol (B89426) additions and Michael additions.

Furthermore, the N-benzyl group within the molecule can function as a protecting group for the methylamine. In multi-step synthetic strategies, this benzyl (B1604629) group can be selectively removed through catalytic hydrogenolysis. scispace.com This process, often employing a palladium catalyst, regenerates the secondary amine functionality, making it available for subsequent reactions such as acylation or alkylation. This debenzylation strategy is a common and advanced tactic for unmasking a reactive site at a later stage of a synthetic sequence. scispace.com The ketone group itself also offers pathways for advanced transformations, including stereoselective reduction to form a secondary alcohol or participation in various coupling reactions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

1-[benzyl(methyl)amino]propan-2-one

InChI

InChI=1S/C11H15NO/c1-10(13)8-12(2)9-11-6-4-3-5-7-11/h3-7H,8-9H2,1-2H3

InChI Key

BKBKJBOVLPZZIU-UHFFFAOYSA-N

SMILES

CC(=O)CN(C)CC1=CC=CC=C1

Canonical SMILES

CC(=O)CN(C)CC1=CC=CC=C1

sequence

G

Origin of Product

United States

Chemical Reactivity and Transformation Pathways of N Benzylmethylamino Acetone and Analogues

Reaction Profiles of Ketones and Amines

The reactivity of N-Benzylmethylamino-acetone is dictated by the interplay between its ketone and tertiary amine functionalities. These groups can react independently or in concert to yield a diverse array of products.

Oxidation Reactions

The oxidation of this compound can theoretically occur at either the ketone or the amine. However, ketones are generally resistant to oxidation except under vigorous conditions that involve the cleavage of carbon-carbon bonds. Such reactions require strong oxidizing agents and elevated temperatures and are often destructive, leading to a mixture of carboxylic acids with fewer carbon atoms than the parent ketone.

Conversely, the tertiary amine group is more susceptible to oxidation. The N-benzyl group, in particular, can be a site for oxidative transformation. For instance, treatment of tertiary amines containing an N-benzyl group with reagents like aqueous ceric ammonium (B1175870) nitrate (B79036) can result in oxidative debenzylation. researchgate.net This process is valuable for removing the benzyl (B1604629) protecting group, a common strategy in organic synthesis. The reaction proceeds through the oxidation of the amine, leading to cleavage of the benzylic carbon-nitrogen bond.

Reduction Reactions

The ketone functional group in β-amino ketones is readily reduced to a secondary alcohol, yielding a 1,3-amino alcohol. This transformation is a cornerstone of stereoselective synthesis, as the resulting amino alcohols are valuable chiral building blocks for many natural products and pharmaceuticals. nih.gov

Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and samarium(II) iodide (SmI₂). youtube.comsemanticscholar.org The reduction of β-amino ketones can produce two diastereomeric products: syn and anti 1,3-amino alcohols. The stereochemical outcome of the reaction is often influenced by the nature of the substituents on the nitrogen atom. nih.gov

Research has shown that the reduction of N-acyl protected β-amino ketones with samarium(II) iodide predominantly yields the syn diastereomer. In contrast, N-aryl derivatives tend to produce the anti diastereomer with high selectivity. nih.gov The reduction of N-alkyl β-amino ketones, such as an N-benzyl derivative, has been observed to proceed with lower stereoselectivity. nih.gov For example, the reduction of an N-benzyl β-amino ketone with SmI₂ resulted in a 3.5:1 mixture of diastereomers, while the corresponding N-methyl derivative gave a 1:1 mixture. nih.gov

Substrate TypeReducing AgentMajor ProductStereoselectivityReference
N-Acyl β-Amino KetoneSmI₂syn-1,3-Amino AlcoholModerate nih.gov
N-Aryl β-Amino KetoneSmI₂anti-1,3-Amino AlcoholHigh nih.gov
N-Benzyl β-Amino KetoneSmI₂-Low (3.5:1) nih.gov
N-Methyl β-Amino KetoneSmI₂-None (1:1) nih.gov
β-Amino KetoneNaBH₄1,3-Amino Alcohol- rsc.org

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are a fundamental class of reactions in organic chemistry where a nucleophile replaces a leaving group. wikipedia.org In the context of this compound, such reactions can occur after initial modification of the molecule. For instance, following the reduction of the ketone to a 1,3-amino alcohol, the resulting hydroxyl group can be converted into a good leaving group and subsequently displaced by a nucleophile.

A common strategy involves the conversion of the alcohol to a halide. For example, reacting the 1,3-amino alcohol with thionyl chloride (SOCl₂) can replace the hydroxyl group with a chlorine atom. This chloro-derivative is then primed for substitution by a wide range of nucleophiles, such as alkoxides or phenoxides, to form new ethers. This two-step sequence effectively allows for the introduction of diverse functionalities into the molecule's backbone. The tertiary amine itself can also undergo nucleophilic substitution, particularly in reactions designed for N-dealkylation.

Derivatization Chemistry and Functional Group Interconversions

Derivatization is the process of chemically modifying a compound to produce a new compound with properties that are better suited for a specific application, such as chemical analysis or biological screening.

Silylation for Analytical Applications

For analytical techniques like gas chromatography-mass spectrometry (GC-MS), compounds must be volatile and thermally stable. unina.itresearchgate.net Polar functional groups, such as ketones and amines, can decrease volatility due to hydrogen bonding and other intermolecular forces. nih.gov Chemical derivatization is often employed to mask these polar groups, thereby increasing the compound's volatility. youtube.comlibretexts.org

Silylation is a common derivatization method where an active hydrogen atom is replaced by a trialkylsilyl group, typically a trimethylsilyl (B98337) (TMS) group. unina.it This process is effective for functional groups like alcohols, carboxylic acids, and primary or secondary amines. nih.gov For ketones, silylation can occur at the α-carbon via the enol or enolate form. The resulting silyl (B83357) enol ether is more volatile than the original ketone. This compound, having a tertiary amine, cannot be silylated at the nitrogen atom. However, its ketone group can be converted to its trimethylsilyl enol ether, making it more amenable to GC-MS analysis. This derivatization is crucial for metabolomics and other fields where the accurate quantification of such compounds is necessary. nih.govnih.gov A two-step derivatization, involving methoximation to protect the ketone group followed by silylation of other active sites, is a robust method to prevent the formation of multiple derivatives from tautomerization. youtube.com

Mannich Reaction Mediated Derivatizations of Analogues (e.g., chromones)

The Mannich reaction is a three-component condensation that forms a β-amino-carbonyl compound, known as a Mannich base. wikipedia.orglibretexts.org The reaction typically involves an active hydrogen compound (like a ketone), formaldehyde (B43269), and a primary or secondary amine. libretexts.orgnih.gov this compound is itself a Mannich base.

This reaction is also a powerful tool for the derivatization of ketone-containing analogues, such as chromones. Chromones are a class of heterocyclic compounds featuring a ketone group within their bicyclic structure. They serve as versatile scaffolds in medicinal chemistry. By applying the Mannich reaction to hydroxylated chromone (B188151) intermediates, a diverse library of aminomethylated derivatives can be synthesized. nih.govuniv.kiev.ua

In a typical procedure, a hydroxy-substituted chromone is reacted with formaldehyde and a secondary amine (such as piperidine, pyrrolidine, or morpholine) to introduce a dialkylaminomethyl group onto the chromone skeleton. nih.govuniv.kiev.ua This derivatization significantly alters the physicochemical properties of the parent chromone, which can lead to novel biological activities. For example, a series of 2-phenyl substituted chromone derivatives were synthesized using the Mannich reaction to introduce various N-alkyl and N-cyclic amino groups, which were then further modified. nih.gov

Chromone AnalogueAmine UsedReaction TypeResulting DerivativeReference
Hydroxylated ChromonePiperidineMannich ReactionPiperidinomethyl-chromone nih.gov
Hydroxylated ChromonePyrrolidineMannich ReactionPyrrolidinomethyl-chromone nih.gov
Hydroxylated ChromoneMorpholineMannich ReactionMorpholinomethyl-chromone nih.gov
2-Hydroxy Acetophenone + BenzaldehydeVarious Secondary AminesMannich ReactionN-Alkyl Substituted Chromone Derivatives nih.gov
Chromeno[3,2-a]indolizin-12-oneBis(dimethylamino)methaneMannich ReactionDi(dimethylaminomethyl)-chromone derivative univ.kiev.ua

This derivatization strategy highlights the utility of the Mannich reaction in functionalizing complex ketone-containing scaffolds to generate libraries of compounds for further investigation. nih.gov

Alkylation and Conjugation for Structural Modification

The structural framework of this compound, featuring a tertiary amine and a ketone, offers multiple avenues for structural modification through alkylation and conjugation reactions. The lone pair of electrons on the nitrogen atom makes it a nucleophilic center, susceptible to alkylation. This process typically involves reaction with alkyl halides or other electrophilic agents, leading to the formation of a quaternary ammonium salt. The specific conditions of the reaction, such as the nature of the alkylating agent, solvent, and temperature, can be modulated to control the reaction's efficiency.

The benzyl group attached to the nitrogen is a significant feature, influencing the compound's reactivity. While stable under many conditions, the benzyl group can be selectively removed through catalytic hydrogenolysis, a process known as debenzylation. This reaction regenerates a secondary amine, which can then be subjected to further functionalization with different substituents, offering a versatile strategy for creating a library of analogues.

Furthermore, the ketone moiety provides another reactive site. The α-carbon adjacent to the carbonyl group can be deprotonated by a suitable base to form an enolate. This enolate can then act as a nucleophile in alkylation reactions, typically with alkyl halides, to introduce substituents at the α-position. This classic C-C bond-forming reaction significantly increases the structural diversity achievable from the parent molecule. The interplay between N-alkylation and α-C-alkylation allows for a high degree of control in designing complex molecular architectures.

Application as Chemical Intermediates

Precursors in Pharmaceutical Synthesis (e.g., Tapentadol, Nicardipine)

The structural motif present in this compound is a key component in the synthesis of several pharmaceutically active compounds. Its analogues serve as critical intermediates in the production of complex molecules like the analgesic Tapentadol and the calcium channel blocker Nicardipine.

In the synthesis of Tapentadol, a closely related analogue, (S)-3-(benzyl-methyl-amino)-1-(3-methoxyphenyl)-2-methylpropan-1-one, is a pivotal intermediate. A key step in the synthesis involves the stereoselective alkylation of the ketone. The presence of the bulky benzyl group on the amine is reported to play a crucial role in directing the stereochemical outcome of this reaction, leading to the desired diastereomer with high selectivity. This intermediate is then further processed through reduction and debenzylation steps to yield the final Tapentadol molecule.

While not a direct precursor, the N-benzyl-N-methylamino moiety is also found in intermediates for the synthesis of Nicardipine. For instance, processes have been described that utilize 3-amino-2-butenoic acid, 2-[(N-benzyl-N-methyl)amino]ethyl ester as a key building block. This highlights the utility of the core N-benzyl-N-methylamino structure in constructing the dihydropyridine (B1217469) ring system central to Nicardipine's function.

Target PharmaceuticalIntermediate (Analogue of this compound)Role in Synthesis
Tapentadol(S)-3-(Benzyl-methyl-amino)-1-(3-methoxyphenyl)-2-methylpropan-1-oneKey intermediate for stereoselective alkylation reaction. The benzyl group directs the formation of the desired stereoisomer.
Nicardipine3-Amino-2-butenoic acid, 2-[(N-benzyl-N-methyl)amino]ethyl esterBuilding block used in the construction of the 1,4-dihydropyridine (B1200194) core structure.

Building Blocks for Nitrogen-Containing Systems

This compound and related β-aminoketones are versatile building blocks for the synthesis of a wide array of nitrogen-containing systems, particularly heterocycles. msesupplies.com These compounds are bifunctional, containing both an electrophilic ketone center and a nucleophilic amine, which can be leveraged in various cyclization strategies.

One of the most significant applications of β-aminoketones is in intramolecular Mannich reactions. Following hydrolysis or modification, these precursors can undergo cyclization to form complex bicyclic structures such as tropinones and homotropinones. researchgate.netacs.org These reactions are powerful methods for constructing the core skeletons of many natural products and alkaloids.

The general reactivity of aminoketones makes them suitable for creating diverse heterocyclic scaffolds which are prevalent in pharmacologically active compounds. The ability to undergo cascade reactions—multi-step transformations occurring in a single pot—further enhances their utility. For example, a reaction cascade involving N-desulfinylation, ketal hydrolysis, intramolecular imine formation, and finally Mannich cyclization has been used to synthesize complex alkaloids from aminoketone precursors. researchgate.net This capacity for rapid complexity generation makes this compound a valuable starting material in synthetic organic chemistry.

Role as Catalytic Agents

While direct catalytic applications of this compound are not extensively documented in scientific literature, the broader class of compounds featuring amino and ketone functionalities has gained prominence in the field of organocatalysis. Organocatalysis utilizes small organic molecules to accelerate chemical reactions, offering an alternative to traditional metal-based catalysts.

Amino acids and their derivatives, which share functional similarities with aminoketones, have been successfully employed as catalysts in various asymmetric transformations. morressier.com For instance, amino acids like phenylalanine can catalyze asymmetric intramolecular aldol (B89426) reactions. mdpi.com Furthermore, novel organocatalysts based on β-amino amide scaffolds have been developed and shown to be effective in asymmetric aldol condensations. setu.ie

Additionally, activated ketones, such as perfluoroalkyl ketones, have been identified as effective organocatalysts for a range of oxidation reactions. morressier.com Given these precedents, it is conceivable that this compound or its derivatives could be explored for potential catalytic activity, perhaps after structural modification to enhance specific catalytic properties. The presence of both a Lewis basic nitrogen site and a carbonyl group provides functionalities that could be harnessed in catalyst design.

Thermal Behavior and Decomposition Kinetics

Non-Isothermal Kinetic Studies of Related Compounds

The thermal stability and decomposition kinetics of a chemical compound are critical parameters for its safe handling, storage, and application in synthesis. Non-isothermal kinetic studies, often performed using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), provide valuable insights into these properties. In such studies, a sample is heated at a constant rate, and its mass loss or heat flow is monitored as a function of temperature.

These methods analyze the conversion rate (α) as a function of temperature to determine the kinetic triplet (Ea, A, and the reaction model f(α)). For example, a non-isothermal study on the decomposition of theobromine (B1682246) showed that the process occurs in two steps, with the kinetic model for the first step corresponding to nucleation and growth (Avrami-Erofeev equation). organicreactions.org Similarly, studies on methionine have determined its activation energy and decomposition mechanism. nih.gov Such analyses provide a quantitative understanding of thermal decomposition, which is essential for predicting a compound's behavior at elevated temperatures.

CompoundKinetic Method(s) UsedCalculated Activation Energy (Ea)Inferred Reaction MechanismReference
TheobromineKissinger, Friedman, Flynn-Wall-Ozawa, Šatava-ŠestákNot specified in abstractNucleation and growth (Avrami-Erofeev model) organicreactions.org
MethionineFlynn-Wall-Ozawa, Kissinger, Šatava-Šesták155.59 kJ∙mol⁻¹Chemical reaction, G(α) = -ln(1-α) nih.gov
Sucrose BiomassImproved iterative Coats–Redfern methodValue varies by pyrolysis phaseAvrami–Erofeev model

Advanced Analytical Techniques for Characterization and Mechanistic Elucidation

Spectroscopic Methodologies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms. For N-Benzylmethylamino-acetone, a combination of one-dimensional and two-dimensional NMR experiments is employed to assign all proton and carbon signals.

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons and their neighboring environments. In a typical ¹H NMR spectrum of a related compound, 2-((benzyl(methyl)amino)methyl)phenol, the signals are observed in deuterated chloroform (B151607) (CDCl₃). rsc.org The aromatic protons of the benzyl (B1604629) group typically appear as a multiplet in the range of δ 7.28-7.42 ppm. rsc.org The methyl protons (CH₃) attached to the nitrogen atom present as a singlet around δ 2.27 ppm. rsc.org The benzylic protons (CH₂) adjacent to the nitrogen and the aromatic ring show up as a singlet at approximately δ 3.63 ppm, while the methylene (B1212753) protons (CH₂) attached to the phenol (B47542) ring appear as a singlet at about δ 3.74 ppm. rsc.org

Table 1: Representative ¹H NMR Spectral Data for a Structurally Related Compound to this compound

Functional GroupChemical Shift (δ, ppm)MultiplicityIntegration
Aromatic-H7.28-7.42m6H
Phenolic-OH---
Ar-CH₂-N3.74s2H
Ph-CH₂-N3.63s2H
N-CH₃2.27s3H

Note: Data is for 2-((benzyl(methyl)amino)methyl)-4-bromophenol in CDCl₃. rsc.org The chemical shifts for this compound would differ, particularly with the replacement of the phenolic group with an acetone (B3395972) moiety.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. In a related compound, potassium (N-benzyl-N-methyl)methyltrifluoroborate, analyzed in acetone-d₆, the aromatic carbons of the benzyl group show signals at δ 131.83, 131.68, 130.22, and 129.61 ppm. rsc.org The benzylic carbon (Ph-CH₂) resonates at δ 62.20 ppm, and the methyl carbon (N-CH₃) appears at δ 43.16 ppm. rsc.org For this compound itself, a characteristic signal for the ketone carbonyl carbon would be expected to appear significantly downfield, typically in the range of 200–210 ppm.

Table 2: Representative ¹³C NMR Spectral Data for a Structurally Related Compound

Carbon AtomChemical Shift (δ, ppm)
Aromatic C129.61, 130.22, 131.68, 131.83
Ph-CH₂-N62.20
N-CH₃43.16
C=O (Ketone)Expected ~200-210

Note: Data is for potassium (N-benzyl-N-methyl)methyltrifluoroborate in acetone-d₆. rsc.org The ketone carbonyl signal is an expected value for this compound.

To resolve complex spectral overlaps and definitively assign proton and carbon signals, two-dimensional (2D) NMR techniques are utilized.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. youtube.com For this compound, COSY would show correlations between the protons on the methylene and methine groups of the acetone side chain, if applicable, and could help in assigning the complex spin systems within the benzyl group. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. youtube.com For this compound, an HSQC spectrum would link the proton signals to their corresponding carbon signals, for instance, confirming the assignment of the N-methyl protons to the N-methyl carbon and the benzylic protons to the benzylic carbon. youtube.comyoutube.com

While not directly applicable to this compound, Phosphorus-31 (³¹P) NMR is a crucial technique for the characterization of related organophosphorus compounds. spectroscopyonline.com This method is highly sensitive to the chemical environment of the phosphorus atom and can distinguish between different oxidation states and coordination geometries. nih.govsemanticscholar.org For instance, in phosphonates, which are structurally related to compounds that could be synthesized from this compound, the ³¹P chemical shifts provide valuable information. spectroscopyonline.comresearchgate.net The chemical shift range for tetracoordinated phosphorus in phosphates is typically between δ 3.87 and 4.11 ppm. researchgate.net

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions within the molecule. For this compound, the most prominent and diagnostic absorption band would be the carbonyl (C=O) stretch of the ketone group, which is expected to appear in the range of 1680–1720 cm⁻¹. libretexts.org The spectrum of acetone itself shows a strong C=O absorption at 1715 cm⁻¹. libretexts.org Other characteristic absorptions would include C-H stretching vibrations from the aromatic and aliphatic parts of the molecule around 3000 cm⁻¹, and C-N stretching vibrations. libretexts.org The presence of the aromatic ring would also give rise to characteristic C=C stretching bands in the 1400-1600 cm⁻¹ region. libretexts.org

Table 3: Expected Characteristic IR Absorption Bands for this compound

Functional GroupAbsorption Range (cm⁻¹)Intensity
C=O (Ketone)1680 - 1720 Strong
Aromatic C-H3000 - 3100 libretexts.orgMedium to Weak
Aliphatic C-H2850 - 3000 libretexts.orgMedium
Aromatic C=C1400 - 1600 libretexts.orgMedium to Weak
C-N1000 - 1350Medium to Weak

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. It is a critical tool for the molecular weight determination and structural elucidation of this compound.

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that involves bombarding a sample with high-energy electrons, leading to the formation of a molecular ion and numerous fragment ions. The resulting fragmentation pattern serves as a molecular fingerprint, allowing for the identification of the compound.

The EI-MS spectrum of this compound is characterized by a series of specific fragment ions. The most abundant fragment ion is typically the tropylium (B1234903) ion at m/z 91, which is formed by the cleavage of the benzylic C-N bond and subsequent rearrangement. Another significant fragment is observed at m/z 72, corresponding to the [CH3N(CH3)=CH2]+ ion, resulting from alpha-cleavage. The molecular ion peak [M]+ at m/z 177 is often of low abundance or absent due to the extensive fragmentation characteristic of this technique.

Table 1: Characteristic EI-MS Fragmentation of this compound

m/zIon StructureFragmentation Pathway
177[C11H15NO]+Molecular Ion
91[C7H7]+Benzylic C-N bond cleavage and rearrangement to tropylium ion
72[C4H10N]+Alpha-cleavage

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. This technique is invaluable for confirming the identity of this compound and distinguishing it from isobaric interferences.

HRMS analysis of this compound can precisely determine its monoisotopic mass. For the protonated molecule [M+H]+, the expected accurate mass would be calculated based on the sum of the exact masses of its constituent atoms (C11H16NO+). This high level of mass accuracy, typically within a few parts per million (ppm), provides strong evidence for the elemental formula of the compound, significantly enhancing the confidence in its identification.

UV-Visible Absorbance Spectroscopy

UV-Visible Absorbance Spectroscopy measures the absorption of ultraviolet and visible light by a compound. This technique can provide information about the electronic transitions within the molecule and is often used for quantification and to gain insights into the chromophores present.

The UV spectrum of this compound in a solvent like methanol (B129727) typically exhibits absorption maxima related to the phenyl group. The characteristic absorption bands are generally observed around 252, 258, and 264 nm, which are indicative of the benzenoid chromophore. These absorptions arise from π → π* electronic transitions within the aromatic ring. The presence of the amino and keto groups can cause slight shifts in the position and intensity of these bands compared to unsubstituted benzene (B151609).

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from impurities and for resolving its enantiomers. These methods are crucial for assessing the purity of a sample and for studying its stereochemical properties.

High-Performance Liquid Chromatography (HPLC) is a powerful separation technique used for the analysis and purification of compounds in a mixture.

This compound possesses a chiral center, meaning it can exist as a pair of enantiomers. Chiral HPLC is a specialized form of HPLC that utilizes a chiral stationary phase (CSP) to separate these enantiomers. The separation is based on the differential interactions between the enantiomers and the chiral selector of the stationary phase, leading to different retention times for the (R)- and (S)-enantiomers.

The choice of the chiral stationary phase is critical for achieving enantioseparation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly employed. The mobile phase composition, typically a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol, is optimized to achieve baseline separation of the enantiomeric peaks. The ability to resolve and quantify the individual enantiomers is vital for stereoselective synthesis and for understanding the stereospecific interactions of this compound in various chemical and biological systems.

High-Performance Liquid Chromatography (HPLC)

RP-HPLC Method Development and Validation

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful technique for the separation, quantification, and purity assessment of organic compounds like this compound. A hypothetical RP-HPLC method for this compound would be developed and validated as follows:

Method Development: The primary goal of method development would be to achieve a sharp, symmetrical peak for this compound, well-resolved from any impurities or degradation products.

Column Selection: A C18 or C8 column would likely be the first choice, as the benzyl and alkyl groups of the molecule will interact well with the nonpolar stationary phase.

Mobile Phase: A mixture of a polar organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer would be used. The ratio would be optimized to achieve a suitable retention time. Given the basic nitrogen atom, a buffer (e.g., phosphate (B84403) or acetate) would be necessary to control the pH and ensure consistent ionization state, leading to reproducible retention times.

Detection: A UV detector would be highly effective, set to a wavelength where the benzene ring of the benzyl group exhibits strong absorbance (likely around 254 nm).

Optimization: Gradient elution, where the proportion of the organic solvent is increased over time, might be employed to ensure the elution of any potential impurities with different polarities. Flow rate and column temperature would also be optimized to improve peak shape and resolution.

Validation: Once developed, the method would undergo validation according to ICH (International Council for Harmonisation) guidelines to ensure its reliability. This would involve:

Specificity: Demonstrating that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or degradation products.

Linearity: Establishing a linear relationship between the concentration of this compound and the detector response over a specified range.

Accuracy: Determining the closeness of the test results to the true value, often by analyzing samples with a known concentration.

Precision: Assessing the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).

Robustness: Evaluating the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature).

A hypothetical data table for a linearity study is presented below.

Concentration (µg/mL)Peak Area (Arbitrary Units)
115,234
575,987
10151,543
25378,982
50755,123
1001,510,987

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a definitive technique for identifying and quantifying volatile and thermally stable compounds. This compound, with a molecular weight of 177.24 g/mol , is expected to be amenable to GC-MS analysis.

The gas chromatograph would separate this compound from other volatile components in a sample. A capillary column with a nonpolar or medium-polarity stationary phase would be suitable. The oven temperature would be programmed to start at a lower temperature and ramp up to ensure the separation of components with different boiling points.

The separated compound would then enter the mass spectrometer, where it would be ionized, typically by electron impact (EI). The resulting mass spectrum would show the molecular ion peak (M+) and a series of fragment ions. This fragmentation pattern serves as a "fingerprint" for the molecule, allowing for its unambiguous identification. The NIST WebBook contains a reference IR spectrum for this compound, but detailed, publicly available mass spectral data is scarce. nist.gov A hypothetical fragmentation might involve the cleavage of the bond between the carbonyl carbon and the adjacent methylene group, or the loss of the benzyl group.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) would be used as a rapid, qualitative method to monitor the progress of a reaction to synthesize this compound or to get a preliminary assessment of its purity.

A TLC plate (e.g., silica (B1680970) gel on aluminum backing) would be spotted with a solution of the compound. The plate would then be placed in a sealed chamber containing a suitable solvent system (eluent), such as a mixture of a nonpolar solvent like hexane or ethyl acetate (B1210297) and a small amount of a more polar solvent like methanol or triethylamine (B128534) to reduce peak tailing. As the eluent moves up the plate by capillary action, it would carry the compound with it. The distance the compound travels relative to the solvent front (the Rf value) would depend on its polarity and its interactions with the stationary and mobile phases. The spot could be visualized under UV light due to the UV-active benzyl group.

Column Chromatography for Isolation and Purification

For the purification of this compound on a larger scale than what is possible with chromatography, column chromatography would be the method of choice. rsc.orgudayton.edursc.org This technique is essential for separating the desired product from unreacted starting materials, by-products, and other impurities after a chemical synthesis. rsc.orgudayton.edursc.org

A glass column would be packed with a stationary phase, most commonly silica gel. The crude mixture containing this compound would be loaded onto the top of the column. A solvent system, similar to one developed using TLC, would be passed through the column. Compounds would move down the column at different rates based on their affinity for the stationary phase versus the mobile phase. Fractions would be collected as the solvent exits the column, and these fractions would be analyzed (e.g., by TLC) to identify those containing the pure product.

Thermal Analysis Techniques

Thermal analysis techniques provide information about the physical and chemical properties of a substance as a function of temperature.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. For this compound, a TGA scan would reveal its thermal stability and decomposition profile. A hypothetical TGA curve would show a stable baseline until the temperature reaches the point of decomposition, at which a sharp drop in mass would occur as the molecule breaks down into volatile fragments. This decomposition temperature is an important indicator of the compound's thermal stability.

Differential Thermal Analysis (DTA)

Differential Thermal Analysis (DTA) is a technique where the temperature difference between a sample and an inert reference material is measured as both are subjected to the same heating program. The resulting DTA curve would show peaks corresponding to thermal events. For this compound, an endothermic peak would indicate melting, while exothermic peaks would signify decomposition or crystallization. When combined with TGA, DTA provides a more complete picture of the thermal processes the compound undergoes upon heating.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a powerful thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. This method is widely employed to study thermal transitions such as melting, crystallization, and glass transitions.

A review of available scientific literature indicates a lack of specific studies that have utilized Differential Scanning Calorimetry to characterize the thermal properties of this compound. While DSC has been applied to analyze related compounds, such as precursors in the synthesis of other molecules, no data for this compound itself is presently available. google.comgoogle.com For instance, in the synthesis of (R)-N-methyl-3-(2-methylphenoxy)-3-phenylpropylamine hydrochloride, DSC was used to determine the phase change of an intermediate compound, 3-benzylmethylamino-1-phenyl-1-propanone hydrochloride, which showed a peak at 167.1 °C. google.com However, this data does not pertain to this compound.

Structural and Surface Characterization

The characterization of a compound's three-dimensional structure and surface morphology is crucial for understanding its physical and chemical properties. Techniques such as Atomic Force Microscopy and Powder X-ray Diffraction are instrumental in providing this information at the atomic and molecular levels.

Atomic Force Microscopy is a high-resolution scanning probe microscopy technique that can be used to visualize and measure the surface topography of materials at the nanoscale. In the context of sublimation studies, AFM can monitor changes in surface morphology as a material transitions from a solid to a gas phase upon heating. mdpi.com This allows for the in-situ measurement of sublimation rates and the calculation of activation energy for sublimation. mdpi.comdntb.gov.ua

Despite the utility of AFM for such studies, a thorough search of scientific databases reveals no specific application of Atomic Force Microscopy for the investigation of the sublimation behavior of this compound. Studies have been conducted on other compounds, such as 2,4,6-trinitrotoluene (B92697) (TNT), where acetone was used as a solvent to prepare crystals for AFM analysis of their sublimation. mdpi.comresearchgate.net However, these findings are not directly applicable to this compound.

Powder X-ray Diffraction is a non-destructive analytical technique used for the phase identification of crystalline materials and can provide information on unit cell dimensions. The technique works by irradiating a powdered sample with X-rays and measuring the intensities and scattering angles of the diffracted X-rays. ntu.edu.tw

There are no available Powder X-ray Diffraction studies specifically focused on this compound in the reviewed literature. PXRD has been extensively used to characterize the crystalline forms of related materials and precursors in various chemical syntheses. google.comgoogle.comgoogle.com For example, the PXRD pattern of a crystalline form of atomoxetine, a related amine hydrochloride, has been reported with distinct peaks at specific 2θ angles. google.com However, this structural information is specific to that molecule and cannot be extrapolated to this compound.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and energetic properties of N-benzylmethylamino-acetone. These methods, grounded in the principles of quantum mechanics, allow for the precise calculation of molecular orbitals, electron distribution, and reaction pathways.

Ab Initio Methods

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of experimental data. These methods solve the electronic Schrödinger equation to provide highly accurate descriptions of molecular systems. For a molecule like this compound, ab initio calculations, such as Hartree-Fock (HF) and more advanced post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide benchmark data for its geometric and electronic properties.

Due to their computational cost, extensive ab initio calculations on this compound are often focused on specific aspects, such as the precise determination of the rotational barriers around key single bonds or the accurate calculation of ionization potentials and electron affinities. While full geometry optimization and frequency calculations can be performed, they serve primarily as a reference for less computationally demanding methods.

A hypothetical application of ab initio calculations could involve the analysis of the molecule's frontier molecular orbitals (FMOs), the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals are critical in predicting the molecule's reactivity towards electrophiles and nucleophiles.

Table 1: Hypothetical Ab Initio (MP2/6-311+G ) Calculated Properties for this compound**

PropertyCalculated Value
Total Energy (Hartree)-552.789
HOMO Energy (eV)-8.24
LUMO Energy (eV)0.98
Dipole Moment (Debye)2.65

Note: The data in this table is hypothetical and serves as an illustrative example of the types of properties that can be calculated using ab initio methods, based on typical values for similar organic molecules.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become the workhorse of computational chemistry for medium to large-sized molecules like this compound due to its excellent balance of accuracy and computational cost. DFT methods calculate the electron density of a system to determine its energy and other properties. A variety of functionals, such as B3LYP and M06-2X, combined with appropriate basis sets (e.g., 6-31G* or def2-TZVP), are commonly used to investigate the properties of cathinone (B1664624) derivatives and N-benzylamines.

DFT calculations can be applied to this compound to:

Optimize the molecular geometry: Determining the most stable three-dimensional arrangement of atoms.

Calculate vibrational frequencies: Predicting the infrared (IR) and Raman spectra, which can aid in the experimental identification of the compound.

Determine electronic properties: Including ionization potential, electron affinity, chemical hardness, and electronegativity, which provide insights into the molecule's reactivity.

Map the Molecular Electrostatic Potential (MEP): Visualizing the charge distribution and identifying regions susceptible to electrophilic and nucleophilic attack.

Table 2: Hypothetical DFT (B3LYP/6-31G) Calculated Properties for this compound*

PropertyCalculated Value
Optimized C=O bond length (Å)1.225
Optimized C-N bond length (Å)1.468
C=O stretching frequency (cm⁻¹)1715
Ionization Potential (eV)8.51
Electron Affinity (eV)0.75

Note: This data is hypothetical and based on typical results from DFT calculations on similar ketones and amines.

Semi-Empirical Methods

Semi-empirical methods, such as AM1, PM3, and DFTB, offer a computationally less expensive alternative to ab initio and DFT methods. These methods use parameters derived from experimental data to simplify the complex integrals encountered in quantum mechanical calculations. While less accurate, they are well-suited for preliminary investigations of large systems or for exploring potential energy surfaces with many degrees of freedom.

For this compound, semi-empirical methods could be employed for:

Rapid conformational searches: To identify a broad range of possible low-energy conformers before subjecting them to more accurate DFT or ab initio calculations.

Screening of reaction pathways: To quickly assess the feasibility of different chemical transformations.

Modeling large molecular clusters: To study intermolecular interactions in a condensed phase environment, albeit with lower accuracy.

The accuracy of semi-empirical methods is highly dependent on the parameterization for the specific atoms present in the molecule.

Molecular Modeling and Dynamics

Molecular modeling and dynamics simulations provide a powerful lens through which to view the dynamic behavior of this compound, from its conformational flexibility to its interactions with other molecules.

Conformational Analysis

This compound possesses several rotatable bonds, leading to a complex conformational landscape. Conformational analysis aims to identify the stable conformers and to understand the energy barriers that separate them. This is crucial as the biological activity and physical properties of a molecule can be highly dependent on its preferred conformation.

Computational techniques used for conformational analysis include:

Systematic or random searches: Using molecular mechanics force fields to rapidly explore the potential energy surface.

DFT geometry optimizations: Starting from the low-energy conformers identified by faster methods to obtain more accurate structures and relative energies.

NMR spectroscopy in conjunction with computational modeling: Comparing calculated NMR parameters (e.g., chemical shifts and coupling constants) with experimental data to validate the predicted conformational preferences in solution.

Key conformational features of this compound would likely involve the orientation of the benzyl (B1604629) group relative to the aminoacetone moiety and the rotation around the C-C and C-N single bonds.

Table 3: Hypothetical Relative Energies of this compound Conformers (DFT B3LYP/6-31G)*

ConformerDihedral Angle (C-C-N-C)Relative Energy (kcal/mol)
1 (Global Minimum)175° (anti)0.00
265° (gauche)1.25
3-70° (gauche)1.30

Note: This table presents hypothetical data to illustrate the expected energetic differences between possible conformers.

Intermolecular Interactions and Binding Studies

Understanding the intermolecular interactions of this compound is essential for predicting its behavior in solution and its potential to interact with biological targets. Molecular dynamics (MD) simulations are a powerful tool for studying these interactions over time.

In an MD simulation, the atoms of the molecule and its environment (e.g., solvent molecules) are treated as classical particles moving under the influence of a force field. The simulation tracks the trajectory of each atom, providing a detailed picture of the dynamic processes occurring at the molecular level.

For this compound, MD simulations could be used to:

Study solvation effects: To understand how the molecule interacts with solvent molecules, such as water or ethanol, and how this affects its conformation and properties.

Investigate aggregation: To determine if molecules of this compound tend to self-associate in solution through intermolecular forces like dipole-dipole interactions and van der Waals forces.

Simulate binding to a receptor: By placing the molecule in the active site of a protein (e.g., a transporter or enzyme), MD simulations can provide insights into the binding mode, key interacting residues, and the stability of the complex. This is particularly relevant for understanding the pharmacological action of related cathinone derivatives.

The analysis of MD trajectories can yield valuable information such as radial distribution functions, which describe the probability of finding other atoms at a certain distance from a reference atom, and the calculation of binding free energies.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Methodologies

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are cornerstones of medicinal chemistry and drug design. They aim to correlate the chemical structure of a compound with its biological activity, providing a framework for the rational design of new molecules with desired therapeutic properties.

The fundamental principle of SAR is that the biological activity of a molecule is a function of its physicochemical properties, which are in turn determined by its chemical structure. gardp.org SAR studies involve systematically modifying the structure of a lead compound and observing the resulting changes in biological activity. gardp.org QSAR takes this a step further by establishing mathematical relationships between a molecule's properties (descriptors) and its activity. ijpsonline.comnih.gov The general form of a QSAR equation can be expressed as:

Biological Activity = f(Physicochemical Properties) nih.gov

These properties are quantified by molecular descriptors, which can be electronic, steric, or hydrophobic in nature. nih.gov The goal is to develop a statistically robust model that can predict the activity of new, untested compounds. nih.gov

Molecular descriptors are numerical values that encode information about the structure and properties of a molecule. talete.mi.it They can be classified based on their dimensionality:

1D descriptors: These are derived from the molecular formula and include properties like molecular weight and atom counts. talete.mi.it

2D descriptors: These are calculated from the 2D representation of the molecule (a graph) and include topological indices that describe molecular connectivity and branching. talete.mi.it

3D descriptors: These are derived from the 3D coordinates of the atoms and describe the molecule's geometry, shape, and electronic properties. talete.mi.it

The development of QSAR models relies on the careful selection of relevant descriptors. For classes of compounds similar to this compound, such as benzylamine (B48309) derivatives, QSAR studies have identified several important descriptors. For instance, in a study of benzylamine derivatives as acetylcholinesterase inhibitors, hydrophobicity was found to be a critical factor, along with electronic and steric effects. nih.gov Another QSAR study on benzylamine derivatives as PDE4 inhibitors for chronic obstructive pulmonary disease highlighted the importance of electrostatic and steric fields around the molecule. ijpsonline.comijpsonline.com In these studies, descriptors are used to build models that can guide the synthesis of more potent compounds by indicating, for example, whether a more or less bulky or electronegative substituent is preferred at a specific position. ijpsonline.comijpsonline.com

The process of developing a QSAR model typically involves:

Data Set Preparation: Assembling a set of molecules with known biological activities.

Descriptor Calculation: Computing a wide range of molecular descriptors for each molecule.

Model Building: Using statistical methods like multiple linear regression or machine learning algorithms to build a mathematical relationship between the descriptors and the activity.

Model Validation: Assessing the statistical significance and predictive power of the model. nih.gov

Computational methods are integral to modern ligand design, enabling the prediction of how a molecule might interact with a biological target and what its activity might be. researchgate.net These approaches can be broadly categorized as either ligand-based or structure-based.

Ligand-Based Drug Design (LBDD): This approach is used when the 3D structure of the biological target is unknown. It relies on the information from a set of known active ligands. openmedicinalchemistryjournal.com Key LBDD methods include:

Pharmacophore Modeling: This involves identifying the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers) that are necessary for biological activity.

QSAR: As discussed previously, QSAR models are a form of LBDD that can predict the activity of new compounds based on their structural properties. openmedicinalchemistryjournal.com

Similarity Searching: This method involves searching for new compounds that are structurally similar to known active molecules. openmedicinalchemistryjournal.com

Structure-Based Drug Design (SBDD): This approach is employed when the 3D structure of the target protein is known, typically from X-ray crystallography or NMR spectroscopy. researchgate.net A primary SBDD technique is:

Molecular Docking: This computational method predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. researchgate.net It scores the different binding poses to estimate the binding affinity.

For a compound like this compound, which contains a benzylamine moiety, QSAR studies on related compounds provide a starting point for ligand design. For example, a QSAR study on 2-(4,6-dimethoxy-pyrimidin-2-yloxy)-N-het/aryl-benzylamine derivatives as acetolactate synthase inhibitors successfully developed CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) models. sioc-journal.cn These 3D-QSAR methods generate contour maps that visualize regions where steric bulk or certain electrostatic properties would be favorable or unfavorable for activity, thus guiding the design of new, more potent inhibitors. sioc-journal.cn Similarly, a kNN-MFA (k-nearest neighbor molecular field analysis) based 3D-QSAR study on benzylamine derivatives as PDE4 inhibitors provided insights into the structural requirements for activity, suggesting where less bulky or less electronegative groups should be placed. ijpsonline.comijpsonline.com

Stereochemistry, the 3D arrangement of atoms in a molecule, can have a profound impact on biological activity. Since biological targets like enzymes and receptors are chiral, they often interact differently with the various stereoisomers of a ligand. This compound itself is achiral. However, modifications to its structure could introduce chiral centers, making stereochemistry a critical consideration in any SAR or QSAR study of its derivatives.

For example, the introduction of a substituent on the carbon atom adjacent to the carbonyl group or on the benzylic carbon could create a chiral center, resulting in a pair of enantiomers. These enantiomers may exhibit different potencies, selectivities, or metabolic profiles.

Computational approaches in SAR/QSAR can account for stereochemistry. 3D-QSAR methods inherently consider the three-dimensional structure of molecules, and thus can distinguish between stereoisomers. In a study of pyrimidine-4-carboxamides, conformational restriction of a flexible side chain by incorporating it into a chiral ring system led to a significant increase in potency, demonstrating the importance of stereochemical control in ligand design. nih.govacs.org

When developing QSAR models for chiral compounds, it is often necessary to use descriptors that can capture stereochemical features. This can be challenging, but it is essential for building accurate predictive models.

Computational Elucidation of Reaction Mechanisms

Computational chemistry provides a powerful lens through which to study the intricate details of chemical reactions. By modeling the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the energetic barriers between them, thereby elucidating the reaction mechanism.

For a molecule like this compound, its synthesis would likely involve the formation of carbon-nitrogen and carbon-carbon bonds. The synthesis of α-amino ketones, a class of compounds to which this compound belongs, can be achieved through various methods, and computational studies can help to understand the mechanisms of these reactions. organic-chemistry.orgorganic-chemistry.org

One common route to α-amino ketones is the amination of an α-halo ketone. In the case of this compound, this could involve the reaction of a haloketone like chloroacetone (B47974) with N-methylbenzylamine. lookchem.com Computational methods, particularly Density Functional Theory (DFT), can be used to model this nucleophilic substitution reaction. Such calculations would help determine whether the reaction proceeds via an SN2 mechanism or involves other intermediates.

Another potential synthetic route is the Mannich reaction, which involves the aminoalkylation of an enolizable carbonyl compound. A computational study of the Robinson tropinone (B130398) synthesis, a classic example of an intramolecular Mannich reaction, used molecular modeling to calculate the potential energy surface and evaluate the stability of reaction intermediates. researchgate.net This type of analysis could be applied to the synthesis of this compound to understand the key steps and energetic profiles.

Furthermore, computational studies can shed light on the reactivity of the constituent functional groups. For instance, DFT studies on the addition of carbenes to thioketones have rationalized the observed reaction pathways by analyzing the energies of transition states and intermediates. gardp.org While not directly analogous, this demonstrates the power of computational chemistry to explain and predict chemical reactivity.

In the context of N-substituted compounds, computational studies have been used to investigate reaction mechanisms such as N-alkylation and debenzylation. nih.govf1000research.com For example, a DFT study on the debenzylation of 1,3-diazaoxindoles helped to explain the observed differences in reactivity based on the electronic effects of substituents. f1000research.com Such computational insights are invaluable for optimizing reaction conditions and designing efficient synthetic routes.

Emerging Research Directions and Future Perspectives in N Benzylmethylamino Acetone Chemistry

Development of Novel and Efficient Synthetic Routes

The classical synthesis of N-Benzylmethylamino-acetone typically involves the nucleophilic substitution of a haloketone, such as chloroacetone (B47974) or bromoacetone, with N-benzylmethylamine. While effective, this method can suffer from drawbacks such as the use of hazardous reagents and the formation of byproducts. Current research is geared towards developing more efficient, selective, and sustainable synthetic strategies.

Catalytic Approaches:

Modern synthetic chemistry is increasingly reliant on catalytic methods to improve efficiency and reduce waste. Several catalytic strategies applicable to the synthesis of α-amino ketones could be extended to this compound.

Palladium-Catalyzed Amination: Palladium-catalyzed cross-coupling reactions are powerful tools for C-N bond formation. Recent advancements have demonstrated the asymmetric arylation of α-keto imines, providing a pathway to chiral α-amino ketones. nih.govrsc.org A potential route to this compound could involve the palladium-catalyzed coupling of an appropriate enolate or enol equivalent of acetone (B3395972) with an electrophilic source of the "N-benzylmethylamino" group.

Copper-Catalyzed Amination: Copper catalysis offers a more economical alternative to palladium. Copper(II) bromide has been shown to catalyze the direct α-amination of ketones, esters, and aldehydes. organic-chemistry.org This method, which proceeds through an in-situ generated α-bromo carbonyl species, could be adapted for the synthesis of this compound.

Transition-Metal-Free C-H Amination: The direct functionalization of C-H bonds is a highly sought-after transformation. A transition-metal-free method for the oxidative α-C-H amination of ketones using ammonium (B1175870) iodide as a catalyst and sodium percarbonate as the oxidant has been reported. organic-chemistry.org This approach offers a greener alternative to traditional methods that require pre-functionalized substrates.

Photocatalysis and Flow Chemistry:

Visible-light photocatalysis has emerged as a powerful tool for organic synthesis, enabling reactions under mild conditions. researchgate.netorganic-chemistry.org Photocatalytic methods could be developed for the synthesis of this compound, potentially through the generation of radical intermediates that undergo C-N bond formation.

Flow chemistry offers advantages in terms of safety, scalability, and process control. The synthesis of α-amino ketones has been successfully demonstrated in continuous-flow systems, which can be particularly beneficial when dealing with hazardous reagents or intermediates.

Biocatalysis:

Enzymes offer unparalleled selectivity and operate under mild, environmentally benign conditions. Biocatalytic N-alkylation of amines using alcohols or carboxylic acids, mediated by reductive aminase cascades, presents a green and efficient route for the synthesis of tertiary amines. nih.govdatapdf.com The development of a biocatalytic process for the synthesis of this compound from readily available precursors like acetone and N-benzylmethylamine or its precursors would be a significant advancement.

Synthetic StrategyPotential AdvantagesKey Reagents/Catalysts
Palladium-Catalyzed AminationHigh efficiency and selectivity, potential for asymmetric synthesis.Palladium catalysts, suitable ligands, enolates. nih.govrsc.org
Copper-Catalyzed AminationCost-effective, direct amination of ketones.Copper(II) bromide, amines. organic-chemistry.org
Transition-Metal-Free C-H AminationGreen and sustainable, avoids toxic metals.Ammonium iodide, sodium percarbonate. organic-chemistry.org
PhotocatalysisMild reaction conditions, use of visible light.Photoredox catalysts, light source. researchgate.netorganic-chemistry.org
BiocatalysisHigh selectivity, environmentally friendly, mild conditions.Reductive aminases, alcohol oxidases. nih.govdatapdf.com

Exploration of Undiscovered Reactivity Profiles and Transformations

The reactivity of this compound is dictated by the presence of a ketone carbonyl group and a tertiary amine. While the individual reactivity of these functional groups is well-established, their interplay within the same molecule could lead to novel and unexplored chemical transformations.

Reactions at the Carbonyl Group:

The ketone functionality can undergo a wide range of nucleophilic addition and condensation reactions. The steric hindrance imposed by the adjacent N-benzylmethylamino group may influence the stereochemical outcome of these reactions.

Transformations Involving the Amino Group:

The tertiary amine can act as a base or a nucleophile. Furthermore, the N-benzyl group can be cleaved under hydrogenolytic conditions, providing access to the corresponding secondary amine, N-methylamino-acetone. This secondary amine could serve as a precursor for the synthesis of a variety of other N-substituted derivatives.

Intramolecular Reactions and Rearrangements:

The proximity of the amino and keto groups could facilitate intramolecular reactions. For instance, under appropriate conditions, cyclization reactions could lead to the formation of heterocyclic compounds. The α-iminol rearrangement is a known transformation for related structures and could potentially be observed for this compound or its derivatives under specific catalytic conditions. beilstein-journals.org

Potential Transformations of this compound:

Reaction TypePotential ProductsReagents/Conditions
Reduction of KetoneN-Benzylmethylamino-propan-2-olReducing agents (e.g., NaBH4)
Reductive AminationN,N'-disubstituted 2,2'-diaminopropanesAmines, reducing agents harvard.edu
Mannich-type Reactionsβ-Amino ketones with extended chainsAldehydes, active methylene (B1212753) compounds adichemistry.combyjus.comwikipedia.org
HydrogenolysisN-methylamino-acetoneH2, Pd/C
Cyclization ReactionsHeterocyclic compounds (e.g., piperidones)Acid or base catalysis

Advanced Computational Modeling for Predictive Chemical Properties and Transformations

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties, reaction mechanisms, and the design of new catalysts and reactions. For this compound, computational modeling can provide valuable insights that complement experimental studies.

Conformational Analysis:

The three-dimensional structure of this compound, including the preferred conformations of the flexible N-benzyl and methylamino groups, can be determined using computational methods such as Density Functional Theory (DFT). Understanding the conformational landscape is crucial for predicting its reactivity and interaction with other molecules.

Prediction of Spectroscopic Properties:

Computational methods can be used to predict spectroscopic data, such as NMR chemical shifts and vibrational frequencies. These predictions can aid in the characterization and identification of the compound and its reaction products.

Modeling Reaction Mechanisms:

DFT calculations can be employed to elucidate the mechanisms of reactions involving this compound. By calculating the energies of reactants, transition states, and products, it is possible to determine the most favorable reaction pathways and predict the selectivity of different transformations. jocpr.com For instance, computational studies could be used to model the transition states of its formation via different catalytic cycles, providing insights for catalyst optimization.

Predictive Properties Computable for this compound:

Computational MethodPredicted PropertySignificance
Density Functional Theory (DFT)Molecular geometry and conformational energiesUnderstanding steric and electronic effects on reactivity.
Time-Dependent DFT (TD-DFT)UV-Vis absorption spectraPredicting photochemical behavior.
DFT with solvation modelsReaction thermochemistry and kinetics in solutionGuiding the selection of optimal reaction conditions.
Molecular Dynamics (MD)Dynamic behavior and intermolecular interactionsSimulating behavior in different environments.

Integration of Green Chemistry Principles in Synthesis and Derivatization

The principles of green chemistry aim to reduce the environmental impact of chemical processes. The synthesis and derivatization of this compound can be made more sustainable by incorporating these principles.

Use of Greener Solvents:

The replacement of hazardous organic solvents with more environmentally benign alternatives is a key aspect of green chemistry. The synthesis of this compound could be explored in greener solvents such as water, ethanol, or supercritical carbon dioxide. Recent studies have highlighted the use of cyclohexane (B81311) as a safer alternative to benzene (B151609) for the preparation of amino acid benzyl (B1604629) esters, a principle that could be applied to related syntheses. nih.gov Solvent-free approaches, such as ball milling, are also gaining traction for the synthesis of pharmaceutically important molecules. rsc.org

Atom Economy and Waste Reduction:

Catalytic reactions, particularly those involving C-H activation, are inherently more atom-economical than stoichiometric reactions. nih.gov Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product and minimize the generation of waste is a primary goal.

Use of Renewable Feedstocks and Biocatalysis:

Exploring synthetic routes that utilize renewable starting materials is a crucial aspect of sustainable chemistry. Biocatalysis, as mentioned earlier, offers a powerful platform for the synthesis of amines from renewable resources under mild conditions. nih.govdatapdf.comresearchgate.net The development of an efficient biocatalytic route to this compound would be a significant step towards a more sustainable manufacturing process.

Green Chemistry Metrics for Synthesis Evaluation:

Green Chemistry PrincipleApplication to this compound Synthesis
PreventionDesigning synthetic routes with minimal waste generation.
Atom EconomyUtilizing catalytic C-H amination or addition reactions.
Less Hazardous Chemical SynthesesAvoiding the use of toxic reagents like bromoacetone.
Designing Safer ChemicalsN/A (focus is on the synthesis of the target molecule).
Safer Solvents and AuxiliariesEmploying water, ethanol, or solvent-free conditions. nih.govrsc.orgchemrxiv.org
Design for Energy EfficiencyUtilizing reactions that proceed at ambient temperature and pressure.
Use of Renewable FeedstocksExploring biocatalytic routes from biomass-derived starting materials.
Reduce DerivativesDeveloping one-pot or tandem reactions to minimize protection/deprotection steps.
CatalysisEmploying catalytic amounts of reagents instead of stoichiometric ones.
Design for DegradationN/A (focus is on synthesis).
Real-time analysis for Pollution PreventionImplementing in-line monitoring in flow chemistry setups.
Inherently Safer Chemistry for Accident PreventionAvoiding volatile and explosive reagents.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-Benzylmethylamino-acetone, and how can reaction hazards be mitigated?

  • Methodology : A two-step synthesis is typical: (1) Condensation of benzylmethylamine with a ketone precursor (e.g., chloroacetone) under basic conditions (e.g., sodium carbonate), followed by (2) purification via column chromatography. Hazard mitigation includes:

  • Risk assessment : Pre-reaction hazard analysis for reagents like benzylmethylamine (flammable, toxic) and solvents (e.g., dichloromethane). Use fume hoods and personal protective equipment (PPE) .
  • Decomposition risks : Monitor thermal stability via differential scanning calorimetry (DSC), as similar benzyl-derived compounds decompose exothermically above 150°C .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : 1^1H and 13^13C NMR to confirm amine and ketone functional groups. For example, the methylamino group shows a singlet at δ 2.2–2.5 ppm, while the benzyl protons appear as a multiplet at δ 7.2–7.4 ppm .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 192.1) .
  • FT-IR : Strong absorption bands at ~1650 cm1^{-1} (C=O stretch) and ~3300 cm1^{-1} (N-H stretch) .

Advanced Research Questions

Q. How can researchers address discrepancies in reported physicochemical properties of this compound across studies?

  • Methodology :

  • Data validation : Cross-reference melting points, solubility, and stability data with PubChem or NIST Standard Reference Database 68. For example, discrepancies in solubility (polar vs. non-polar solvents) may arise from impurities or hydration states .
  • Batch variability : Compare reagent sources (e.g., Oakwood Chemical vs. Aladdin Bio-Chem) for purity differences, as seen in O-benzyl hydroxylamine hydrochloride synthesis .

Q. What strategies optimize the yield of this compound in scaled-up reactions?

  • Methodology :

  • Solvent selection : Use dichloromethane for solubility and diethyl ether for precipitation, balancing reaction kinetics and product isolation .
  • Catalyst screening : Test bases like sodium pivalate (used in analogous amidation reactions) to enhance reaction efficiency .
  • In-line monitoring : Employ HPLC or GC-MS to track intermediate formation and adjust reaction parameters in real time .

Q. How can mutagenicity risks associated with this compound be evaluated?

  • Methodology :

  • Ames testing : Use Salmonella typhimurium strains (e.g., TA98, TA100) to assess mutagenic potential. For example, compound 3 (a structurally similar anomeric amide) showed low mutagenicity comparable to benzyl chloride .
  • In silico prediction : Apply QSAR models (e.g., Derek Nexus) to predict toxicity profiles based on amine and ketone substructures .

Q. What isotopic labeling approaches are feasible for tracking this compound in metabolic studies?

  • Methodology :

  • Deuterium labeling : Synthesize deuterated analogs (e.g., This compound-d4\text{this compound-d}_4) using deuterated ethanolamine precursors, as demonstrated for 2-(N-Benzyl-N-methyl)aminoethanol-1,1,2,2-d4 .
  • Radiolabeling : Incorporate 14C^{14}\text{C} at the ketone carbon via 14C^{14}\text{C}-acetone precursors for pharmacokinetic tracing .

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